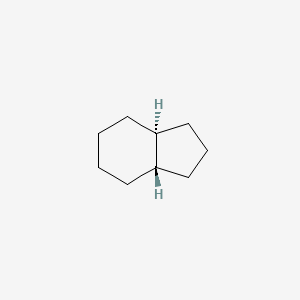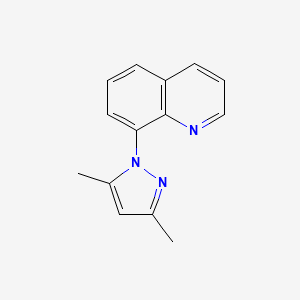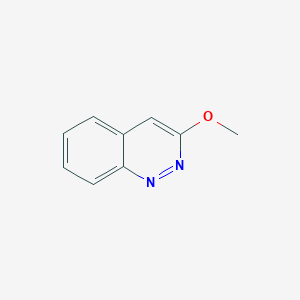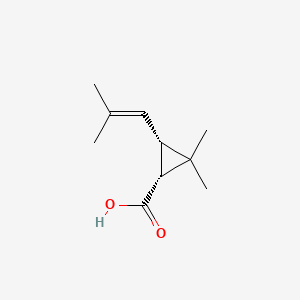
(+)-顺式菊酸
描述
(+)-cis-chrysanthemic acid is a cis-chrysanthemic acid. It is an enantiomer of a (-)-cis-chrysanthemic acid.
科学研究应用
已经探索了(+)-顺式菊酸的新型合成方法,例如涉及环己烷衍生物的α,α'-二溴化的合成。然而,实现对映选择性合成仍然是一个挑战 (Krief, Dumont, & Kremer, 2009)。
已经开发了测定合成拟除虫菊酯对映纯度的方法,包括含有菊酸的那些。这对于分析杀虫菊酯非常重要 (Rickett, 1973)。
已经证明了顺式菊酸在高效杀虫剂中使用的溴氰菊酯酸等化合物的对映选择性合成中的应用 (Krief, Jeanmart, & Kremer, 2008)。
研究还集中在菊酸的内酯化反应和各种衍生物的形成,这有助于杀虫剂化合物的开发 (Crombie, Harper, & Thompson, 1951)。
已经探索了对映异构体选择性合成路线,例如使用 D-泛酸内酯作为合成 (+)-(1R,3S)-顺式菊酸的起点 (Kashinath, Datrange, Murthy, Bhuniya, & Reddy, 2011)。
人们一直有兴趣了解人类中像除虫菊酯类杀虫剂生物烯菊酯的代谢,这表明菊酸在研究人类接触杀虫剂方面具有相关性 (Leng, Kühn, Wieseler, & Idel, 1999)。
超临界流体萃取等技术已被用于生产菊酸的对映异构体,展示了其在手性分离过程中的重要性 (Simándi, Keszei, Fogassy, & Sawinsky, 1997)。
属性
IUPAC Name |
(1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-6(2)5-7-8(9(11)12)10(7,3)4/h5,7-8H,1-4H3,(H,11,12)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOPRKKSAJMMEW-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C[C@H]1[C@H](C1(C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26771-11-9, 2935-23-1, 15259-78-6 | |
| Record name | (1R,3S)-2,2-Dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26771-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chrysanthemic acid dl-cis-form | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002935231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-cis-Chrysanthemumic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026771119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1R,3S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1R,3S)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (1R-cis)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.618 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-(±)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.008 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-Chrysanthemum monoCarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHRYSANTHEMIC ACID, CIS-(+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P7V8620AM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHRYSANTHEMIC ACID, CIS-(±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J3B3RQ0Q8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (+)-cis-chrysanthemic acid?
A1: (+)-cis-Chrysanthemic acid has the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol.
Q2: How is (+)-cis-chrysanthemic acid synthesized?
A2: Several synthetic routes have been explored for (+)-cis-chrysanthemic acid:
- Resolution of racemic mixtures: (±)-cis-Chrysanthemic acid can be resolved into its enantiomers, including (+)-cis-chrysanthemic acid, using chiral resolving agents like quinine [, ].
- Total synthesis: Researchers have developed stereospecific total synthesis routes, for example, using alicyclic Claisen rearrangement or starting from readily available compounds like (–)-d-pantolactone [, ].
- Starting from β,γ-unsaturated cyclohexanol: This method utilizes 2,2,5,5-tetramethylcyclohexane-1,3-dione as a precursor and involves several intermediates [].
Q3: What are the key spectroscopic data points for identifying (+)-cis-chrysanthemic acid?
A3: While the provided abstracts don't offer specific spectroscopic data, 13C NMR spectroscopy can distinguish between the cis and trans isomers of chrysanthemic acid. Notably, three-bond 13C-1H coupling constants [3J(C,H)] are helpful for determining the stereochemistry of chrysanthemic acid derivatives [].
Q4: How does (+)-cis-chrysanthemic acid lactonize?
A4: In boiling dilute sulfuric acid, (+)-cis-chrysanthemic acid undergoes lactonization to form the crystalline (+)-cis-dihydrochrysanthemo-δ-lactone. This reaction is reversible, demonstrating lacto-enoic tautomerism [].
Q5: What happens when (+)-cis-chrysanthemic acid is treated with thionyl chloride and pyridine?
A5: Treatment of a cyclopropanediol derived from (+)-cis-chrysanthemic acid with thionyl chloride and pyridine yields an unusual eight-membered cyclic sulfite: 6,6,9,9-tetramethyl-3,5-dioxa-4-thiabicyclo[6.1.0]nonane 4-oxide [].
Q6: What is the difference between cis- and trans-chrysanthemic acid?
A6: Cis- and trans-chrysanthemic acid are geometric isomers, differing in the spatial arrangement of substituents around the cyclopropane ring. The cis isomer has the carboxyl group and the isobutenyl group on the same side of the cyclopropane ring, while the trans isomer has them on opposite sides.
Q7: Why is the stereochemistry of chrysanthemic acid important for its insecticidal activity?
A7: The stereochemistry of chrysanthemic acid significantly influences the insecticidal activity of its esters. For example, esters derived from (+)-trans-chrysanthemic acid are generally more toxic to insects than those derived from the (+)-cis isomer [].
Q8: How do pyrethroids, synthesized from (+)-cis-chrysanthemic acid, impact insects?
A8: While this specific detail is not elaborated upon in the provided abstracts, pyrethroids are known to target the nervous system of insects, disrupting nerve function and ultimately leading to paralysis and death.
Q9: Do pyrethroids affect mites differently than insects?
A10: Yes, some pyrethroids exhibit phagodeterrent effects on mites, causing feeding avoidance. This has been observed in the bulb mite Rhizoglyphus robini, where various pyrethroids and their degradation products induced deterrent responses [].
Q10: What is the environmental fate of pyrethroids derived from (+)-cis-chrysanthemic acid?
A11: While specific degradation pathways are not discussed in the abstracts, it is known that pyrethroids can undergo degradation in the environment through processes like photolysis (breakdown by light) and hydrolysis []. Understanding their environmental persistence and potential effects on non-target organisms is crucial.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
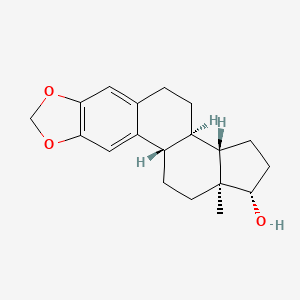
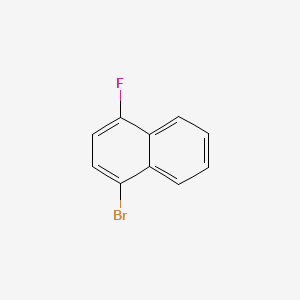


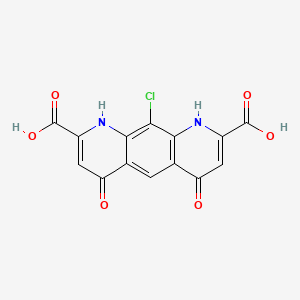
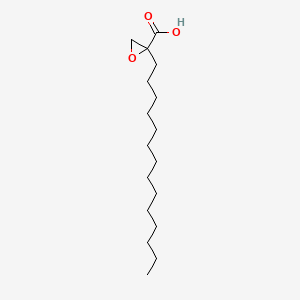
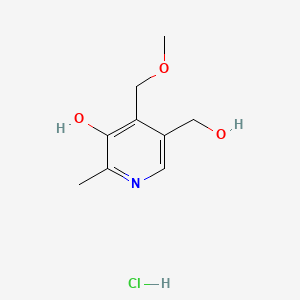

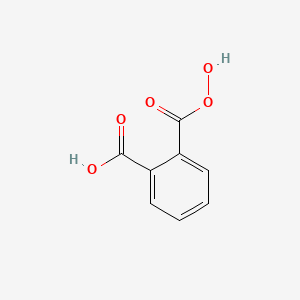
![(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]sulfanyl-tetrahydropyran-3,4,5-triol](/img/structure/B1202323.png)
![5-Methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol](/img/structure/B1202324.png)
